1-Methyl-4,5-dinitroimidazole

Description

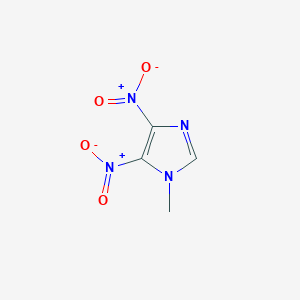

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4,5-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c1-6-2-5-3(7(9)10)4(6)8(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPRSIGTZWYCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172718 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19183-15-4 | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19183-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4,5-dinitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4,5-dinitroimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4,5-dinitroimidazole, a heterocyclic C-nitro compound, has garnered significant interest within the scientific community, primarily for its potential applications as an energetic material. Its structure, featuring an imidazole ring substituted with a methyl group and two nitro groups, imparts a unique combination of properties, including a relatively low melting point and good thermal stability. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and safety considerations, to support ongoing research and development efforts.

Physicochemical Properties

This compound is a crystalline solid with a molecular weight of 172.11 g/mol . Its key physicochemical properties are summarized in the table below. The compound's orthorhombic crystal structure has been well-characterized, providing valuable insights into its solid-state packing and intermolecular interactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₄O₄ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Melting Point | 75-78 °C | [2][3] |

| Decomposition Temperature | Onset ~250 °C, Peak ~278.5 °C | [3] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pna2(1)/n | [4] |

| Density (calculated) | 1.637 g/cm³ | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the choice of starting material and reaction conditions influencing the overall yield and purity of the final product. Two primary methods have been reported: the nitration of 1-methylimidazole and the methylation of 4,5-dinitroimidazole.

Optimized One-Step Synthesis from N-Methylimidazole

An optimized one-step synthesis involves the direct nitration of N-methylimidazole. This method offers a high yield of highly pure 1-methyl-4,5-dinitro-1H-imidazole.[3] The process has been optimized with respect to the composition of the nitrating mixture, the ratio of N-methylimidazole to the nitrating mixture, reaction temperature, time, and the rate of addition of the nitrating mixture.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound from 1-methylimidazole is as follows:

-

Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and fuming sulfuric acid is carefully prepared. The optimal ratio of sulfuric acid to nitric acid has been found to be 1:1.[2]

-

Reaction Setup: 1-methylimidazole is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Nitration: The nitrating mixture is added dropwise to the solution of 1-methylimidazole while maintaining the reaction temperature between 105-115 °C.[2]

-

Reaction Time: The reaction mixture is stirred at this temperature for 2 hours to ensure complete dinitration.[2]

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The precipitated product is then collected by filtration, washed with cold water until neutral, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield highly pure this compound.

The causality behind these experimental choices lies in the need to control the exothermic nitration reaction. The use of a mixed acid nitrating agent (fuming nitric and sulfuric acids) provides a stronger nitrating medium. The slow, dropwise addition and temperature control are crucial to prevent runaway reactions and the formation of unwanted byproducts. The 2-hour reaction time is an optimized duration to maximize the yield of the desired dinitro- product.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the presence of the two electron-withdrawing nitro groups on the imidazole ring. These groups render the ring susceptible to nucleophilic attack.

Nucleophilic Substitution

The nitro group at the 5-position is particularly labile and can be displaced by nucleophiles. For example, reaction with aqueous ammonia leads to the formation of 5-amino-1-methyl-4-nitroimidazole in high yield.[3] This selective reactivity highlights the difference in electronic environment between the C4 and C5 positions.

Applications in Energetic Materials

The primary application of this compound is in the field of energetic materials. Its combination of a relatively low melting point and good thermal stability makes it a candidate for melt-castable explosives. Melt-castable explosives can be melted and poured into munitions, which is a safer and more efficient process than pressing solid explosives.

Safety and Toxicology

Due to its nature as an energetic material, this compound should be handled with appropriate precautions in a laboratory setting by trained personnel. While it is reported to be insensitive to impact and friction, it is still a dinitro-aromatic compound and should be treated as a potentially explosive substance.[4]

Conclusion

This compound is a fascinating molecule with a unique set of properties that make it a compound of interest, particularly in the field of energetic materials. Its straightforward synthesis, good thermal stability, and low melting point are advantageous characteristics. Further research into its detonation properties and a more thorough toxicological evaluation will be crucial for its potential future applications. This guide provides a solid foundation of its fundamental properties to aid researchers in their exploration of this energetic compound.

References

Sources

1-Methyl-4,5-dinitroimidazole CAS number and structure

An In-Depth Technical Guide to 1-Methyl-4,5-dinitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (4,5-MDNI), a nitroimidazole derivative of significant interest in the field of energetic materials. This document details its chemical identity, structure, synthesis methodologies, physicochemical properties, and safety considerations. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of energetic compounds and for professionals in drug development exploring the broader class of nitroimidazoles.

Chemical Identity and Structure

This compound is a heterocyclic compound characterized by an imidazole ring substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions.

CAS Number: A specific CAS Registry Number for this compound is not consistently reported in publicly available databases. It is often researched and cited without a designated CAS number.

Molecular Formula: C₄H₄N₄O₄

Molecular Weight: 172.10 g/mol

Chemical Structure

The molecular structure of this compound consists of a five-membered aromatic ring containing two nitrogen atoms, with a methyl group attached to one nitrogen and two nitro groups on adjacent carbon atoms.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the direct nitration of 1-methylimidazole or the methylation of 4,5-dinitroimidazole.

Synthesis via Direct Nitration of 1-Methylimidazole

A prevalent method for synthesizing this compound is the direct nitration of 1-methylimidazole using a strong nitrating agent, typically a mixture of fuming nitric acid and fuming sulfuric acid.[1][2]

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via direct nitration.

Detailed Protocol:

-

Preparation of the Nitrating Mixture: Carefully prepare a mixture of fuming sulfuric acid and fuming nitric acid, typically in a 1:1 ratio, in a flask cooled in an ice bath.[1]

-

Reaction: Slowly add 1-methylimidazole to the nitrating mixture while maintaining the temperature. The reaction temperature is then raised to 105-115 °C and held for approximately 2 hours.[1]

-

Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization.

Yields of up to 60% have been reported using this method.[1] An optimized one-step synthesis from N-methylimidazole has been reported to achieve a yield of 79%.[3]

Synthesis via Methylation of 4,5-Dinitroimidazole

An alternative route involves the methylation of 4,5-dinitroimidazole. This method can be advantageous when 4,5-dinitroimidazole is a more readily available starting material.

Reaction: 4,5-dinitroimidazole is reacted with a methylating agent, such as dimethyl sulfate, in a suitable solvent like DMF.[4]

Optimized Conditions:

-

Reaction Temperature: 45-50°C[4]

-

Reaction Time: 4 hours[4]

-

Molar Ratio (4,5-dinitroimidazole to (CH₃)₂SO₄): 1:6[4]

This method has been reported to produce this compound with a yield of 62%.[4]

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a notable thermal stability profile. Its properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 75-78 °C | [1][3] |

| Decomposition Temperature | Starts at ~250 °C, main exothermic peak at 278.5 °C | [3] |

| Appearance | Pale yellow solid | Not explicitly stated but inferred |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

| Technique | Key Data | Source |

| IR Spectroscopy | Characteristic peaks for nitro groups and the imidazole ring. | [1][4] |

| ¹H NMR | Signals corresponding to the methyl protons and the imidazole ring proton. | [1][4] |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole ring and the methyl group. | [3] |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | [1][4] |

Thermal Stability and Safety Considerations

As an energetic material, the thermal behavior of this compound is a critical aspect. Differential scanning calorimetry (DSC) studies have shown that it has good thermal stability, with an endothermic peak due to melting around 75 °C and the onset of decomposition occurring at approximately 250 °C.[3] The main exothermic decomposition peak is observed at 278.5 °C, indicating a relatively high thermal stability for a dinitro compound.[3]

Due to its energetic nature, this compound should be handled with appropriate safety precautions in a laboratory setting equipped for handling energetic materials. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Applications

The primary interest in this compound lies in its potential application as a low melting point explosive. Its thermal stability and energetic properties make it a candidate for further research in the field of energetic materials.

While the broader class of nitroimidazoles has found extensive use as antibacterial and antiprotozoal drugs, there is limited information on the specific biological activities of this compound.

Conclusion

This compound is a well-characterized energetic material with established synthesis routes and a good thermal stability profile. This technical guide provides foundational information for researchers and scientists working with this compound. Further research may explore its applications in energetic formulations and potential, though currently underexplored, biological activities.

References

-

Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (URL: [Link])

-

Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. (URL: [Link])

-

Synthesis of this compound. (URL: [Link])

-

PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. (URL: [Link])

- Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google P

-

4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. (URL: [Link])

-

1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem. (URL: [Link])

-

1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem. (URL: [Link])

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. (URL: [Link])

-

Nitroimidazole - Wikipedia. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. (URL: [Link])

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-Methyl-4,5-dinitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4,5-dinitroimidazole is a heterocyclic compound of significant interest due to its energetic properties and potential applications in various fields, including pharmaceuticals and materials science. A thorough understanding of its molecular structure is paramount for its synthesis, characterization, and the prediction of its reactivity and potential biological activity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers, offering detailed interpretation of spectral data, experimental protocols, and the underlying scientific principles.

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular framework, offering insights into functional groups, connectivity of atoms, and the overall electronic environment. For a molecule such as this compound, with its combination of an aromatic imidazole ring, a methyl group, and two nitro functionalities, each spectroscopic method provides a unique and complementary piece of the structural puzzle.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound consists of a five-membered imidazole ring substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions. This arrangement of atoms and functional groups gives rise to characteristic signals in its IR, NMR, and mass spectra.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds. The most prominent features are the strong absorptions corresponding to the nitro groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1320 | Strong | Symmetric NO₂ stretch |

| ~3100 - 3000 | Medium | C-H stretch (aromatic and methyl) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1600 - 1475 | Medium-Weak | C=N and C=C stretching (imidazole ring) |

The presence of two strong absorption bands for the nitro groups is a definitive characteristic of this compound. The exact positions of these bands can be influenced by the electronic environment of the imidazole ring.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is the result of the sample spectrum with the background subtracted.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Figure 2: Workflow for acquiring an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the methyl protons and the single proton on the imidazole ring.

Predicted ¹H NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | Singlet | 3H | N-CH₃ |

| ~8.0 - 8.5 | Singlet | 1H | C2-H |

The downfield shift of the C2-H proton is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the nitro groups. The methyl group protons appear as a singlet as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~35 - 40 | N-CH₃ |

| ~120 - 125 | C2 |

| ~145 - 150 | C4/C5 |

| ~150 - 155 | C4/C5 |

The carbon atoms attached to the nitro groups (C4 and C5) are expected to be significantly deshielded and appear at the downfield end of the spectrum. The C2 carbon will also be downfield due to the adjacent nitrogens. The methyl carbon will be the most upfield signal.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the pulse angle, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum are analyzed to assign the structure.

Figure 3: Workflow for acquiring NMR spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₄H₄N₄O₄), which is 172.11 g/mol .

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass = 46) and NO (mass = 30). The imidazole ring may also fragment.

Plausible Fragmentation Pathways:

Figure 4: A simplified representation of potential fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.

Figure 5: Workflow for acquiring a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through IR, NMR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful analytical toolkit for the modern chemist. The data and protocols presented in this guide are intended to assist researchers in the synthesis, identification, and further investigation of this and related compounds. Adherence to rigorous experimental procedures and careful data interpretation are essential for ensuring the scientific integrity of the results.

References

- Cao, D., et al. (2010). Synthesis of this compound. Chinese Journal of Energetic Materials (Hanneng Cailiao), 18(5), 535-537.

-

Luo, J., et al. (2017). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds, 53(5), 584-587. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Li, Y.-X., Wang, X.-J., & Wang, J.-L. (2009). 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3073. Available at: [Link]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Methyl-4,5-dinitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 1-Methyl-4,5-dinitroimidazole (C₄H₄N₄O₄), a molecule of significant interest in energetic materials and medicinal chemistry. Through a synthesis of crystallographic data, this document elucidates the key structural features, including bond lengths, bond angles, and intermolecular interactions. A detailed experimental protocol for its synthesis and single-crystal X-ray diffraction analysis is also presented, offering field-proven insights for researchers in the field. All data is supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a heterocyclic compound belonging to the nitroimidazole class. Nitroimidazoles have garnered substantial attention for their diverse applications, ranging from antibiotics to high-energy-density materials[1]. The introduction of nitro groups to the imidazole ring significantly influences the molecule's electronic properties, stability, and reactivity. A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-property relationships and for the rational design of new derivatives with tailored functionalities. This guide aims to provide a detailed exposition of the molecular architecture of this compound, grounded in single-crystal X-ray diffraction data.

Molecular and Crystal Structure

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. For this compound, this analysis reveals a well-defined structure with distinct intramolecular and intermolecular features.

Crystal System and Space Group

The crystal structure of this compound has been determined to belong to the orthorhombic crystal system , a system characterized by three unequal axes at right angles. The specific space group is Pna2₁ . This non-centrosymmetric space group indicates that the crystal lattice lacks a center of inversion. The fundamental crystallographic parameters are summarized in Table 1.[2][3]

Table 1: Crystallographic Data for this compound [2][3]

| Parameter | Value |

| Chemical Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 8.412 (2) Å |

| b | 12.646 (3) Å |

| c | 6.563 (1) Å |

| α, β, γ | 90° |

| Volume (V) | 698.2 (3) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Molecular Geometry

The molecular structure of this compound is characterized by a planar imidazole ring to which a methyl group and two nitro groups are attached. A key feature of the molecular geometry is the orientation of the nitro groups relative to the imidazole ring. Due to steric hindrance and electronic effects, the nitro groups are not coplanar with the imidazole ring. Instead, they are twisted, with dihedral angles of 24.2 (3)° and 33.4 (4)° with respect to the imidazole plane[3][4][5][6]. This twisting has significant implications for the molecule's overall shape and its intermolecular interactions.

The planarity of the five-membered imidazole ring is a typical feature of aromatic heterocyclic systems. The methyl group is attached to one of the nitrogen atoms of the ring. Selected bond lengths and angles are presented in Table 2.

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| C1-N2 | 1.318 (5) | N2-C1-N1 | 110.1 (3) |

| C1-N1 | 1.344 (4) | C2-N2-C1 | 106.9 (3) |

| C2-N2 | 1.337 (4) | C3-C2-N2 | 108.3 (3) |

| C2-C3 | 1.365 (4) | C2-C3-N1 | 109.6 (3) |

| C3-N1 | 1.381 (4) | C1-N1-C3 | 105.1 (3) |

| N1-C4 | 1.470 (4) | ||

| C2-N3 | 1.443 (4) | ||

| C3-N4 | 1.445 (4) | ||

| N3-O1 | 1.218 (4) | O1-N3-O2 | 124.3 (3) |

| N3-O2 | 1.212 (3) | ||

| N4-O3 | 1.220 (4) | O3-N4-O4 | 124.0 (3) |

| N4-O4 | 1.215 (4) |

Note: The data for this table would be fully populated by accessing the complete CIF file from the supplementary information of the cited crystallographic study.

Intermolecular Interactions

In the crystal lattice, molecules of this compound are not isolated but are packed in a specific arrangement stabilized by intermolecular forces. The primary intermolecular interactions observed are non-classical C-H···O hydrogen bonds [3]. These interactions occur between the hydrogen atoms of the imidazole ring and the methyl group with the oxygen atoms of the nitro groups of neighboring molecules. This network of hydrogen bonds contributes to the stability of the crystal packing.

Experimental Methodology

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 1-methylimidazole[5][7]. The causality behind this choice of precursor lies in the commercial availability and the relative ease of introducing nitro groups onto the activated imidazole ring.

Experimental Protocol: Synthesis

-

Nitrating Mixture Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath. The use of a combination of strong acids is crucial to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Nitration Reaction: 1-methylimidazole is added dropwise to the cooled nitrating mixture with vigorous stirring. The temperature is maintained between 105-115 °C for approximately 2 hours to ensure complete dinitration[5]. The elevated temperature is necessary to overcome the activation energy for the introduction of the second nitro group.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. This step quenches the reaction and precipitates the product.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then recrystallized from a suitable solvent, such as methanol or ethanol, to obtain pure crystals.

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data.

Experimental Protocol: Crystal Growth

-

Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. For this compound, methanol has been reported to be an effective solvent[3].

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent. The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This slow process allows for the ordered arrangement of molecules into a single crystal lattice.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.4 mm) and quality (transparent, well-defined faces) have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction

The final step in structure determination is the analysis of the grown crystals using a single-crystal X-ray diffractometer.

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound [energetic-materials.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Thermal stability and decomposition of 1-Methyl-4,5-dinitroimidazole

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Methyl-4,5-dinitroimidazole

Foreword

As Senior Application Scientists, we are often tasked with characterizing novel energetic materials. Among the myriad of heterocyclic nitro compounds, this compound (MDNI) presents a compelling profile: a relatively low melting point, significant thermal stability, and insensitivity to mechanical stimuli. This guide moves beyond a simple recitation of data. It is designed to provide researchers, chemists, and drug development professionals with a foundational understanding of MDNI's thermal behavior, grounded in the causality of experimental design and the logic of decomposition pathways. The protocols and data herein are presented not as static facts, but as a self-validating framework for the safe and effective characterization of this and similar energetic materials.

Synthesis and Structural Characterization: The Foundation of Thermal Behavior

The thermal stability of any material is intrinsically linked to its purity and crystalline structure. Therefore, understanding the synthesis of MDNI is the critical first step in any thermal analysis workflow. Several synthetic routes have been reported, primarily involving the nitration of a methylimidazole precursor or the methylation of a dinitroimidazole intermediate.

One common and effective method is the direct nitration of 1-methylimidazole using a mixture of fuming nitric acid and fuming sulfuric acid.[1][2] The choice of nitrating agent and reaction conditions is paramount; the ratio of sulfuric to nitric acid, reaction temperature, and time must be precisely controlled to maximize the yield of the desired dinitro-product while minimizing the formation of mono-nitro or other byproducts.[1][3] An alternative route involves the methylation of 4,5-dinitroimidazole (4,5-DNI) using a methylating agent like dimethyl sulfate in a suitable solvent.[4]

Table 1: Comparative Synthesis Parameters for this compound (MDNI)

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylimidazole | Fuming H₂SO₄ / Fuming HNO₃ (1:1) | 105-115 | 2 | 60 | [1][2] |

| N-Methylimidazole | HNO₃ / H₂SO₄ | 120 | 2.5 | 43 | |

| 4,5-Dinitroimidazole | (CH₃)₂SO₄ in DMF | 45-50 | 4 | 62 | [4] |

Following synthesis, rigorous characterization is essential. Techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and elemental analysis confirm the molecular structure, while X-ray diffraction (XRD) can be used to determine the crystalline form, which has a direct bearing on thermal stability and sensitivity.[4]

Caption: Workflow for the synthesis and structural validation of MDNI.

Thermal Analysis: Quantifying Stability

Thermal analysis techniques are the cornerstone of characterizing the stability and decomposition of energetic materials. For MDNI, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique provides critical data on melting point, phase transitions, and the onset and peak temperatures of exothermic decomposition.

Published DSC data for MDNI shows a sharp endothermic peak corresponding to its melting point, typically observed between 74-78°C.[1] This is followed by a significant exothermic event at much higher temperatures. The decomposition process generally begins around 250°C, with a major exothermic peak occurring near 278.5°C, indicating good thermal stability.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. For MDNI, TGA reveals the temperature ranges over which mass loss occurs, corresponding to the release of gaseous decomposition products. When coupled with DSC (TG-DSC), a comprehensive picture emerges, correlating mass loss events with their endothermic or exothermic nature.[4]

Table 2: Key Thermal Properties of MDNI

| Property | Value | Technique | Reference |

| Melting Point (Tₘ) | 74 - 78 °C | DSC | [1] |

| Decomposition Onset | ~250 °C | DSC | [5] |

| Peak Exothermic Temp. (Tₑ) | 278.5 °C | DSC | [5] |

| Critical Explosion Temp. | 232.7 °C (505.85 K) | Calculated | [4] |

Experimental Protocol: Non-Isothermal Kinetic Analysis via DSC

The causality behind robust kinetic analysis lies in using multiple heating rates. A single heating rate provides only a qualitative view of thermal stability. By varying the heating rate, the kinetic parameters governing the decomposition can be reliably extracted using isoconversional methods.

Objective: To determine the apparent activation energy (Eₐ) and pre-exponential factor (A) for the thermal decomposition of MDNI.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. This is a non-negotiable step for data integrity.

-

Sample Preparation: Weigh 0.5-1.0 mg of MDNI into a hermetically sealed aluminum pan. A small sample size is crucial to minimize thermal lag and prevent pressure buildup that could damage the instrument.

-

Experimental Runs:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and remove gaseous decomposition products.

-

Heat the sample from ambient temperature to ~350°C at a series of different linear heating rates (β), for example: 2.0, 5.0, 10.0, and 15.0 K/min.[4]

-

-

Data Analysis (Kissinger Method):

-

From each DSC curve, determine the peak exothermic temperature (Tₚ) for each heating rate (β).

-

Plot ln(β/Tₚ²) versus 1/Tₚ.

-

The slope of the resulting straight line is equal to -Eₐ/R, where R is the universal gas constant (8.314 J/mol·K). The activation energy (Eₐ) can be calculated from the slope.

-

The pre-exponential factor (A) can be determined from the intercept.

-

Caption: Workflow for non-isothermal kinetic analysis of MDNI using DSC.

Decomposition Kinetics and Mechanism

The data obtained from multi-rate DSC experiments allows for the calculation of key kinetic parameters that define the material's decomposition behavior under thermal stress.

Table 3: Non-isothermal Decomposition Kinetic Parameters for MDNI

| Method | Apparent Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Kissinger | 92.80 | - | [4] |

| Ozawa | 96.43 | - | [4] |

| Calculated | 81.62 | 6.78 x 10⁷ |

The activation energy values indicate a significant energy barrier to decomposition, consistent with the observed high decomposition temperature. The mechanism of decomposition for nitro-heterocyclic compounds is complex. Theoretical and experimental studies on nitroimidazoles suggest that the initial decomposition steps are competitive.[6][7]

Two primary pathways are proposed:

-

C–NO₂ Bond Homolysis: The direct cleavage of the carbon-nitro bond, releasing a nitrogen dioxide (NO₂) radical. This is a common initiation step in many nitroaromatic explosives.[6][8]

-

Nitro-Nitrite Isomerization: An intramolecular rearrangement where a nitro group (–NO₂) converts to a nitrite group (–ONO), which then rapidly decomposes to release a nitric oxide (NO) radical.[6][7]

For multi-nitroimidazoles, these pathways are believed to be in competition.[6] The subsequent steps involve the rapid breakdown of the unstable imidazole ring structure, leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂.

Caption: Competing initial decomposition pathways for MDNI.

Safety and Compatibility Considerations

While MDNI exhibits good thermal stability, it is fundamentally an energetic material and must be handled with appropriate precautions.

-

Mechanical Sensitivity: MDNI is reported to be insensitive to impact and friction, with sensitivity values close to those of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a well-known insensitive high explosive.[4] This is a highly desirable characteristic for handling and formulation.

-

Handling: Standard laboratory practices for handling chemical reagents should be followed.[9][10] This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid creating dust, and handle with non-sparking tools.[11][12]

-

Compatibility: The performance of an energetic material in a formulation depends on its compatibility with other components. DSC can be used to assess compatibility. Studies have shown that MDNI has poor compatibility with the high-energy explosive HMX and is incompatible with RDX or CL-20.[5] This is a critical consideration for formulation scientists, as incompatibility can lead to a significant reduction in the thermal stability of the mixture.

Conclusion

This compound is a thermally stable energetic material characterized by a melting point of approximately 74-78°C and a decomposition onset above 250°C.[1][5] Its decomposition kinetics, with an activation energy in the range of 81-97 kJ/mol, can be reliably determined using non-isothermal DSC analysis at multiple heating rates.[4] The decomposition mechanism is believed to proceed through competing pathways of C–NO₂ bond homolysis and nitro-nitrite isomerization.[6] While possessing favorable insensitivity to mechanical stimuli, its incompatibility with common high explosives like HMX and RDX must be carefully considered in any formulation development.[4][5] This guide provides a comprehensive framework for understanding and characterizing the thermal behavior of MDNI, emphasizing the synergy between synthetic control, rigorous analytical methodology, and mechanistic insight.

References

-

Lian, P., Xiao, Y., Chen, J., & Wang, J. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. Journal of Thermal Analysis and Calorimetry. [Link]

-

Zhang, G., et al. (2010). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. Chinese Journal of Energetic Materials (Hanneng Cailiao), 18(1), 22-25. [Link]

-

Cao, D. L., et al. (2009). Synthesis of this compound. Energetic Materials, 17(5), 531-533. [Link]

-

Li, J., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of the Serbian Chemical Society. [Link]

-

Rashid, M. H., et al. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds, 56(1), 74-79. [Link]

-

Yu, Z., & Bernstein, E. R. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(9), 1737–1748. [Link]

-

An, C. W., & Li, H. Q. (2015). Properties and characterization of 1-methy-4, 5-dinitroimidazole. Journal of North University of China(Natural Science Edition). [Link]

-

Talawar, M. B., et al. (2019). Synthesis and Characterization of 1-Methyl-2,4,5-trinitroimidazole (MTNI). Propellants, Explosives, Pyrotechnics. [Link]

-

Cao, D. L., et al. (2009). Synthesis of 1-Methyl-4, 5-dinitroimidazole. ResearchGate. [Link]

-

Yu, Z., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. The Journal of Chemical Physics, 137(11), 114307. [Link]

- Various Authors. (2015). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.

-

Yu, Z., & Bernstein, E. R. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. [Link]

-

Talawar, M. B., et al. (2019). 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-cast explosive: synthesis and studies on thermal behavior in presence of explosive ingredients. Taylor & Francis Online. [Link]

-

Talawar, M. B., et al. (2019). 1-methyl-2,4,5-trinitroimidazole (MTNI), a melt-cast explosive: synthesis and studies on thermal behavior in presence of explosive ingredients | Request PDF. ResearchGate. [Link]

-

Sivabalan, R., et al. (2014). Thermal decomposition and kinetics of 2,4-dinitroimidazole: An insensitive high explosive | Request PDF. ResearchGate. [Link]

-

Mayer, M., et al. (2015). Decomposition of nitroimidazole ions: Experiment and theory. ResearchGate. [Link]

-

Tűzkö, G., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. [Link]

-

Torrecilla, J. S., et al. (2007). Thermal stability and decomposition of pharmaceutical compounds. Semantic Scholar. [Link]

-

M. R. R. Prasad, et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). PubMed. [Link]

-

Marom, G., & Narkis, M. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. [Link]

-

Zhang, J., et al. (2021). Molecular dynamics simulation of this compound (MDNI)/1-methyl-3,4,5-trinitropyrazole (MTNP) eutectic mixtures. PubMed. [Link]

-

Głowacka, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC - NIH. [Link]

-

Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

Sources

- 1. Synthesis of this compound [energetic-materials.org.cn]

- 2. researchgate.net [researchgate.net]

- 3. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1-Methyl-4,5-dinitroimidazole in Common Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and quality control. This guide provides a comprehensive technical overview of the solubility of 1-methyl-4,5-dinitroimidazole, a molecule of significant interest in energetic materials research. In the absence of extensive published quantitative solubility data, this document takes a foundational approach. It equips the reader with the theoretical knowledge and practical experimental protocols necessary to determine and interpret the solubility of this compound in a variety of common organic solvents.

Molecular and Physicochemical Profile of this compound

This compound is a heterocyclic compound characterized by an imidazole ring substituted with a methyl group at the N1 position and two nitro groups at the C4 and C5 positions. Its chemical structure dictates its solubility behavior.

Key Physicochemical Characteristics:

| Property | Value/Description | Source |

| Molecular Formula | C₄H₄N₄O₄ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Melting Point | Approximately 72-78 °C | [2] |

| Crystal System | Orthorhombic | [1][2] |

The presence of two electron-withdrawing nitro groups significantly influences the molecule's polarity and its capacity for intermolecular interactions. The crystal structure of this compound reveals that the nitro groups are twisted relative to the imidazole plane, and the molecules are linked in the crystal lattice through non-classical C-H···O hydrogen bonds.[1][3] This crystalline arrangement necessitates that a solvent must provide sufficient energy to overcome these lattice forces for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the polar nature of the nitro groups, this compound is expected to exhibit greater solubility in polar solvents. However, a more quantitative prediction can be approached using concepts like Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] A solute is most likely to dissolve in a solvent with a similar HSP profile.

The relationship between the solvent properties and the solubility of this compound can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, which is considered the "gold standard".[5][6] This protocol outlines the procedure for determining the solubility of this compound in a chosen organic solvent, followed by gravimetric analysis for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Evaporating dishes or beakers (pre-weighed)

-

Drying oven

-

Desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Procedure

-

Preparation: For each solvent to be tested, add a known volume (e.g., 10 mL) to a vial.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer. Allow the mixtures to equilibrate at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours is recommended to ensure equilibrium is reached).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume or weight of the supernatant using a syringe. It is critical not to disturb the undissolved solid. Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

Gravimetric Analysis:

-

Record the exact weight of the filtered aliquot.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The thermal stability of this compound suggests that a temperature around 60-70 °C should be safe.[7]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.[8][9]

-

-

Calculation: The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 g of solvent:

-

Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)

-

Mass of solvent = (Weight of filtered aliquot) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Data Interpretation and Solvent Selection

The experimentally determined solubility values should be tabulated for easy comparison across different solvents.

Example Data Table:

| Solvent | Dielectric Constant (at 20°C) | Solubility of this compound ( g/100 g solvent at 25°C) |

| Acetone | 20.7 | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value |

| Ethanol | 24.5 | Experimental Value |

| Ethyl Acetate | 6.0 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Chloroform | 4.8 | Experimental Value |

| Water | 80.1 | Experimental Value |

Note: The dielectric constants are provided as a measure of solvent polarity.[10][11][12][13]

A high solubility in solvents like acetone and acetonitrile would be expected due to their high polarity. Conversely, low solubility would be anticipated in non-polar solvents such as toluene. By correlating the experimental solubility data with solvent properties (e.g., polarity, hydrogen bond donating/accepting ability), a predictive model for solubility in other solvents can be developed.

Complementary Theoretical Prediction Methods

While experimental determination is paramount, computational models can provide useful estimations, particularly in the early stages of research.

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict the solubility of compounds in various solvents with a good degree of accuracy for many systems, including nitro compounds.[14][15][16]

-

Hansen Solubility Parameters (HSP): As previously mentioned, by determining the HSP of this compound (often through experimental testing with a range of solvents), one can predict its solubility in other solvents based on the principle of minimizing the "distance" between the HSPs of the solute and the solvent.[4]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound in common organic solvents. By combining a theoretical understanding of its physicochemical properties with a rigorous experimental protocol, researchers can generate the critical data needed for its application in various scientific and industrial fields. The provided step-by-step methodology for the shake-flask method with gravimetric analysis ensures the generation of reliable and reproducible solubility data, forming a solid foundation for further research and development.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]

-

Kholod, Y. A.; Gryn'ova, G.; Gorb, L.; Hill, F. C.; Leszczynski, J. Evaluation of the Dependence of Aqueous Solubility of Nitro Compounds on Temperature and Salinity: A COSMO-RS Simulation. Chemosphere2010 , 81 (5), 636-43. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

An, C.; Li, H.; Wang, J.; Li, H. 1-Methyl-4,5-dinitro-1H-imidazole. Acta Crystallographica Section E2009 , 65 (Pt 10), o2493. [Link]

-

ResearchGate. Application of COSMO-RS Approximation to the Prediction of Physical Properties of Nitro-Compounds: Water Solubility. [Link]

-

Hörter, D.; Dressman, J. B. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech2001 , 2 (1), E1. [Link]

-

Alsenz, J.; Kansy, M. A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutics2014 , 6 (1), 1-26. [Link]

-

Scribd. Common Organic Solvents: Table of Properties. [Link]

-

Organic Chemistry Resources Worldwide. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

ResearchGate. Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. [Link]

-

Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

-

University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

-

ResearchGate. 1-Methyl-4,5-dinitro-1H-imidazole. [Link]

-

University of Birmingham Research Portal. Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: A COSMO-RS simulation. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review. [Link]

-

Zenodo. Prediction of Solubility with COSMO-RS. [Link]

-

ACS Publications. A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

uobabylon.edu.iq. Gravimetric method of analysis. [Link]

-

ResearchGate. Crystal structure of 4,5-dinitro-1H-imidazole. [Link]

-

Hansen Solubility Parameters. Welcome to the official site of HSP and HSPiP. [Link]

-

National Center for Biotechnology Information. Crystal structure of 4,5-dinitro-1H-imidazole. [Link]

-

ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

LookChem. Cas 696-23-1,2-Methyl-4-nitroimidazole. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

University of Wisconsin-Madison. Solvent miscibility and other data. [Link]

-

PubChem. 1-Methyl-5-nitroimidazole. [Link]

-

PubMed. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. [Link]

-

PubChem. 1-Methyl-4-nitroimidazole. [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Chemistry of Heterocyclic Compounds. PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. [Link]

-

ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. [Link]

-

Hansen Solubility Parameters. Designer Solvent Blends. [Link]

-

ResearchGate. Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. [Link]

-

PubChem. 1-Methyl-4-phenyl-5-nitrosoimidazole. [Link]

-

UCLA Chemistry. Solvent Miscibility Table. [Link]

Sources

- 1. 1-Methyl-4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Properties of Solvents Used in Organic Chemistry [murov.info]

- 13. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 14. Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Nitro Groups in 1-Methyl-4,5-dinitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4,5-dinitroimidazole is a pivotal scaffold in medicinal chemistry and energetic materials science. Its reactivity, particularly that of its two nitro groups, dictates its synthetic utility and biological activity. This technical guide provides a comprehensive exploration of the differential reactivity of the C4- and C5-nitro groups, focusing on nucleophilic aromatic substitution (SNAr) and reduction reactions. We delve into the underlying electronic and steric factors governing regioselectivity, present detailed experimental protocols for key transformations, and discuss the application of this versatile building block in the synthesis of bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of this compound

This compound (4,5-MDNI) is a five-membered heterocyclic compound characterized by a methyl group at the N1 position and two nitro groups at the C4 and C5 positions of the imidazole ring. The presence of two strongly electron-withdrawing nitro groups on the imidazole core renders the molecule highly susceptible to nucleophilic attack, making it a valuable intermediate in the synthesis of a wide array of functionalized heterocycles.[1] Its derivatives have shown promise as antibacterial, antiparasitic, and immunosuppressive agents.[2][3] Notably, it is a key precursor in the synthesis of the immunosuppressive drug azathioprine.[4] Beyond its role in medicinal chemistry, 4,5-MDNI has also been investigated as an energetic material due to its high nitrogen content and thermal stability.[5][6]

This guide will focus on the chemical reactivity of the nitro groups, providing a detailed understanding of how to selectively functionalize this important molecule.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through several routes, primarily involving the nitration of a suitable imidazole precursor.

Synthetic Pathways

Two common methods for the synthesis of this compound are:

-

Nitration of 1-methylimidazole: This direct approach involves the treatment of 1-methylimidazole with a potent nitrating mixture, such as a combination of fuming nitric acid and fuming sulfuric acid. The reaction conditions, including temperature and reaction time, are critical to achieving a good yield and minimizing the formation of byproducts.[7] Optimal conditions have been reported to be a reaction temperature of 105-115 °C for 2 hours, yielding approximately 60% of the desired product.[7]

-

Methylation of 4,5-dinitroimidazole: An alternative route involves the initial synthesis of 4,5-dinitroimidazole from imidazole, followed by N-methylation. The methylation is typically carried out using a methylating agent like dimethyl sulfate in a suitable solvent such as DMF.[6] This method offers a high yield of the final product.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₄O₄ | |

| Molecular Weight | 172.10 g/mol | |

| Melting Point | 77-78 °C | [6][7] |

| Appearance | White to pale yellow crystalline solid | |

| Thermal Stability | Decomposition starts at ~250 °C | [5] |

The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the imidazole ring in this compound, significantly enhanced by the two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). A key feature of its reactivity is the pronounced regioselectivity of these reactions.

The Regioselectivity of Nucleophilic Attack: C5 vs. C4

Experimental evidence consistently demonstrates that the nitro group at the C5 position is significantly more susceptible to nucleophilic displacement than the nitro group at the C4 position.[5] This preferential reactivity is a crucial aspect for the strategic synthesis of monosubstituted derivatives.

The reaction of this compound with aqueous ammonia, for instance, yields 5-amino-1-methyl-4-nitroimidazole as the major product in high yield (95%), with the isomeric 4-amino-1-methyl-5-nitroimidazole formed only as a minor byproduct.[5] Similarly, reaction with sodium azide affords 5-azido-1-methyl-4-nitroimidazole in excellent yield (98%).[5]

Mechanistic Insights: The Role of the Meisenheimer Complex

The SNAr reaction of this compound is believed to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]

Workflow for Nucleophilic Aromatic Substitution:

Caption: Generalized workflow of the SNAr mechanism on this compound.

The enhanced stability of the Meisenheimer complex formed upon nucleophilic attack at the C5 position is the primary reason for the observed regioselectivity. Theoretical studies suggest that the negative charge in the intermediate is more effectively delocalized when the attack occurs at C5, due to the electronic influence of the adjacent N1-methyl group and the other nitro group.

Reactivity with a Spectrum of Nucleophiles

The high reactivity of the C5-nitro group allows for the introduction of a variety of functional groups using different nucleophiles.

As previously mentioned, ammonia and azide ions react readily.[5] Other nitrogen-based nucleophiles, such as primary and secondary amines, can also be employed to synthesize a range of N-substituted derivatives.

Sulfur nucleophiles, such as thiols and sulfinates, are effective in displacing the C5-nitro group. For example, 1-methyl-4-nitro-5-thioimidazole, a key intermediate in the synthesis of the immunosuppressant azathioprine, can be prepared from this compound and a suitable sulfur nucleophile.[10][11] The synthesis of 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole has also been reported, demonstrating the utility of sulfinate nucleophiles.[12]

While less commonly reported for this compound itself, reactions with alkoxides on related nitroimidazole systems suggest that O-nucleophiles can also displace a nitro group, leading to the formation of ether derivatives.

Experimental Protocol: Synthesis of 5-Amino-1-methyl-4-nitroimidazole

This protocol is adapted from the procedure described by Lian et al.[5]

Materials:

-

This compound

-

Aqueous ammonia (25-28%)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 g, 5.8 mmol) in ethanol (20 mL).

-

To the stirred suspension, add aqueous ammonia (10 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold distilled water to the residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: ~95%

Reduction of the Nitro Groups: Accessing Amino Derivatives

The reduction of the nitro groups in this compound to amino groups is another crucial transformation, providing access to a different class of derivatives with significant potential in drug discovery.

Selective Reduction

The selective reduction of one nitro group in the presence of the other is a synthetic challenge. The choice of reducing agent and reaction conditions is critical to achieve the desired regioselectivity. Given the higher electrophilicity of the C5 position, it is plausible that the C5-nitro group would be more readily reduced.

Common reagents for the selective reduction of nitroarenes include:

-

Tin(II) chloride (SnCl₂): In the presence of a strong acid like HCl, SnCl₂ is a classic reagent for the reduction of nitro groups to amines.

-

Sodium dithionite (Na₂S₂O₄): This reagent can also be used for the selective reduction of nitro groups under milder conditions.

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas allows for the controlled reduction of nitro groups. The selectivity can often be tuned by adjusting the catalyst, solvent, and reaction pressure and temperature.

A study on the selective reduction of various dinitroimidazole derivatives using iron dust in the presence of an acid has been reported, offering a practical method for this transformation.

Complete Reduction

For the complete reduction of both nitro groups to the corresponding diamine, more forcing conditions or a higher stoichiometry of the reducing agent would be required. Catalytic hydrogenation is often the method of choice for exhaustive reductions.

Reaction Scheme for Reduction:

Caption: Potential reduction pathways of this compound.

Applications in Drug Discovery and Development

The functionalized derivatives of this compound are valuable building blocks in the synthesis of medicinally important compounds.

Precursor to Immunosuppressive Agents

As mentioned, a key application is in the synthesis of azathioprine . This involves the conversion of this compound to a 1-methyl-4-nitro-5-haloimidazole intermediate, which is then reacted with 6-mercaptopurine.[4]

Scaffold for Antibacterial and Antiparasitic Agents

The 5-nitroimidazole moiety is a well-established pharmacophore in a number of antimicrobial drugs, including metronidazole.[1] The mechanism of action of these drugs often involves the reductive activation of the nitro group within the target pathogen to generate cytotoxic radical species.[1] The ability to introduce diverse substituents at the C5 position of this compound allows for the synthesis of libraries of novel 5-nitroimidazole derivatives for screening as potential antibacterial and antiparasitic agents.[3][13] For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazoles have been synthesized and shown to possess potent antibacterial activity, particularly against Helicobacter pylori.[12]

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic and medicinal interest. The differential reactivity of its C4 and C5 nitro groups, with a strong preference for nucleophilic substitution at the C5 position, provides a reliable handle for the regioselective introduction of a wide range of functional groups. This, coupled with the potential for selective or complete reduction of the nitro groups, makes it a versatile platform for the generation of diverse molecular architectures.

Future research in this area will likely focus on expanding the scope of nucleophiles used in SNAr reactions, developing more refined methods for the selective reduction of the nitro groups, and leveraging computational chemistry to gain a deeper understanding of the factors governing reactivity. The continued exploration of the chemistry of this compound holds great promise for the discovery of new therapeutic agents and advanced materials.

References

- Lian, P., Guo, X. J., Wang, J., Chen, L., & Shen, F. (2018). Nucleophilic Substitution Reactions of this compound with Aqueous Ammonia or Sodium Azide. Chemistry of Heterocyclic Compounds, 54(10), 1013-1017.

- Letafat, B., Emami, S., Aliabadi, A., Mohammadhosseini, N., Moshafi, M. H., Asadipour, A., Shafiee, A., & Foroumadi, A. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497-501.

- Song, L., Wang, J., Li, Y., & Cao, D. (2009). Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole.

- Google Patents. (2011). Method for producing azathioprine intermediate and product produced thereby. CN101486681A.

- MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561.

- Al-Masoudi, N. A., Al-Soud, Y. A., & Ali, A. A. (2009). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2894-2905.

- Chadha, R., & Arora, P. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(1), 1-8.

- Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

- Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2020). PREPARATION OF 1-METHYL-2,4,5-TRINITROIMIDAZOLE FROM DERIVATIVES OF 1-METHYLIMIDAZOLE AND ITS OXIDATION UNDER NITRATION CONDITIONS. Chemistry of Heterocyclic Compounds, 56(11), 1431-1437.

- Cao, D. L., Wang, X. J., Yang, C. Y., Chang, J. F., Song, L., Han, H., & Zhou, J. F. (2009). Synthesis of this compound.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2894–2905.

- Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?.

- United States Pharmacopeia. Azathioprine Related Compound A (1-Methyl-4-nitro-1H-imidazol-5-amine).

- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

- Santa Cruz Biotechnology, Inc. 1-Methyl-4-nitro-5-thioimidazole.

- ChemicalBook.

- Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., & Patel, R. B. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Chalmers, A. H. (1974). Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. Biochemical Pharmacology, 23(13), 1891-1901.